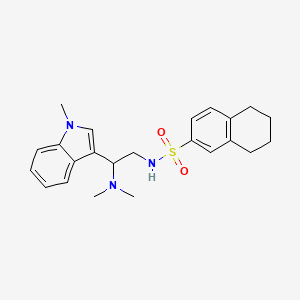
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H29N3O2S and its molecular weight is 411.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C25H33N5O4S2 and a molecular weight of approximately 531.69 g/mol. The structure includes a tetrahydronaphthalene core substituted with a sulfonamide group and a dimethylaminoethyl side chain attached to an indole moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H33N5O4S2 |
| Molecular Weight | 531.69 g/mol |
| SMILES | CNS(=O)(=O)Cc1ccc2[nH]cc(Cc3[nH]c4ccc(CS(=O)(=O)NC)cc4c3CCN(C)C)c2c1 |
| Purity | >95% (HPLC) |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Neuropharmacological Effects
The dimethylaminoethyl group suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their effects on serotonin receptors, particularly in relation to mood disorders and anxiety. The indole structure is a common feature in many psychoactive drugs, indicating that this compound may also influence serotonergic pathways.
Case Study: Serotonin Receptor Interaction
In a study examining the effects of related compounds on serotonin receptors, it was found that certain sulfonamide derivatives exhibited high affinity for the 5-HT_1A receptor subtype. This interaction may lead to anxiolytic effects, making it a candidate for further investigation in treating anxiety disorders.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The presence of the sulfonamide functional group in this compound suggests it could inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, which target bacterial dihydropteroate synthase.
The biological activity of this compound likely involves multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may act as a competitive inhibitor for enzymes involved in folate metabolism.
- Receptor Modulation : The indole structure may allow for binding to various receptors, including serotonin receptors, influencing neurotransmission.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase through modulation of cyclin-dependent kinases.
Future Directions
Further research is needed to fully elucidate the pharmacological profile of this compound. Potential areas of investigation include:
- In vivo Studies : Evaluating the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Clinical Trials : Exploring therapeutic applications in oncology and neurology.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-25(2)23(21-16-26(3)22-11-7-6-10-20(21)22)15-24-29(27,28)19-13-12-17-8-4-5-9-18(17)14-19/h6-7,10-14,16,23-24H,4-5,8-9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHTWHHNWLETGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














